molecular formula C10H10N2O4 B12899933 Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro- CAS No. 61428-15-7

Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro-

Cat. No.: B12899933
CAS No.: 61428-15-7
M. Wt: 222.20 g/mol
InChI Key: XKMYJGVQJWXUCV-UHFFFAOYSA-N
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Description

Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a 4-methoxyphenyl group and a nitro group at the 3 and 5 positions, respectively. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them valuable in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Cycloaddition: Alkynes and nitrile oxides.

Major Products Formed

Scientific Research Applications

Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro- can be compared with other isoxazole derivatives such as:

    Isoxazole-5-carboxylic acid: Known for its anti-inflammatory properties.

    3,5-Dimethylisoxazole: Studied for its anticonvulsant activity.

    4-Phenylisoxazole: Investigated for its anticancer potential.

The uniqueness of Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

CAS No.

61428-15-7

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-nitro-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C10H10N2O4/c1-15-8-4-2-7(3-5-8)9-6-10(12(13)14)16-11-9/h2-5,10H,6H2,1H3

InChI Key

XKMYJGVQJWXUCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)[N+](=O)[O-]

Origin of Product

United States

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